molecular formula C10H11BrClNO B13492334 4-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

4-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

Cat. No.: B13492334
M. Wt: 276.56 g/mol
InChI Key: AWXAIZLVLAPOMV-UHFFFAOYSA-N
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Description

4-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a tetrahydronaphthalene core. Its molecular formula is C10H11BrNO·HCl, and it is often used in research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride typically involves multiple steps. One common method starts with the bromination of 1-tetralone to form 7-bromo-1-tetralone. This intermediate is then subjected to reductive amination using ammonia or an amine source to introduce the amino group at the 4-position. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

4-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
  • 4-Amino-1,2,3,4-tetrahydronaphthalen-1-one
  • 1,2,3,4-Tetrahydronaphthalene derivatives

Uniqueness

4-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is unique due to the presence of both an amino group and a bromine atom on the tetrahydronaphthalene core. This combination of functional groups allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

4-amino-7-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

InChI

InChI=1S/C10H10BrNO.ClH/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12;/h1-2,5,9H,3-4,12H2;1H

InChI Key

AWXAIZLVLAPOMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C1N)C=CC(=C2)Br.Cl

Origin of Product

United States

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